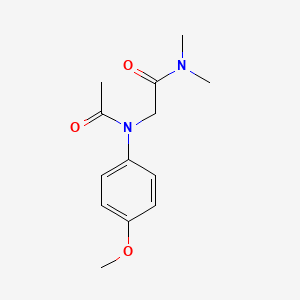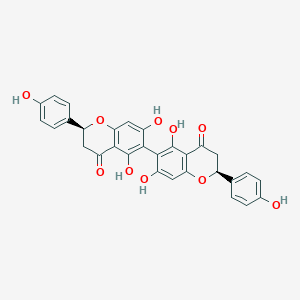
Succedaneaflavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Succedaneaflavanone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of fast atom bombardment mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the chemical structure . The synthetic route typically includes the formation of the biflavonoid structure through the coupling of flavonoid units under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from plant sources such as Rhus succedanea. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .
化学反应分析
Types of Reactions
Succedaneaflavanone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and stability .
科学研究应用
Succedaneaflavanone has a wide range of scientific research applications, including:
作用机制
Succedaneaflavanone exerts its effects through various molecular targets and pathways, including:
Cyclin-dependent kinases (CDK2 and CDK5): Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
β-secretase activity: Inhibition of this enzyme reduces the formation of amyloid plaques, providing neuroprotective effects.
Antiviral activity: Binds to viral proteases, inhibiting viral replication and spread.
相似化合物的比较
Succedaneaflavanone is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
- Amentoflavone
- Agathisflavone
- Rhusflavone
- Mesuaferrone B
- Cupressuflavone
These compounds share similar biflavonoid structures but differ in their specific functional groups and biological activities .
属性
CAS 编号 |
57291-00-6 |
|---|---|
分子式 |
C30H22O10 |
分子量 |
542.5 g/mol |
IUPAC 名称 |
(2S)-6-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)21-9-17(33)25-23(39-21)11-19(35)27(29(25)37)28-20(36)12-24-26(30(28)38)18(34)10-22(40-24)14-3-7-16(32)8-4-14/h1-8,11-12,21-22,31-32,35-38H,9-10H2/t21-,22-/m0/s1 |
InChI 键 |
LJHQEYHSSFSFCF-VXKWHMMOSA-N |
手性 SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)O[C@@H](CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O |
规范 SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)OC(CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
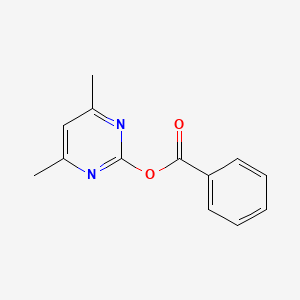

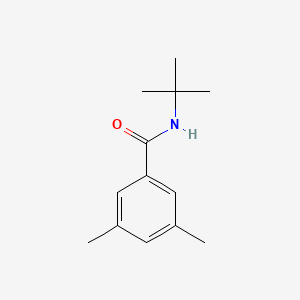
![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
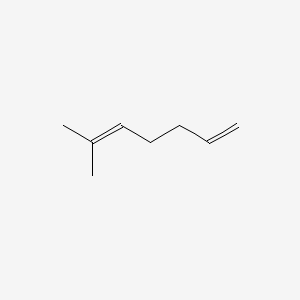
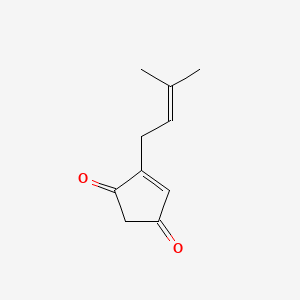
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
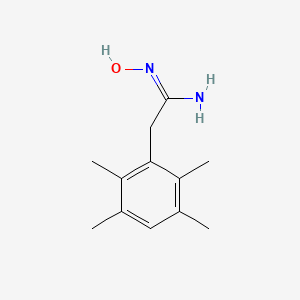
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
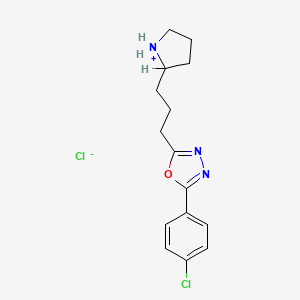
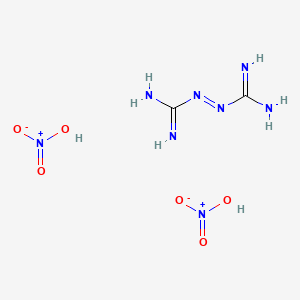
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
